2-[(4-Hydroxy-6-methylpyridin-3-yl)oxy]-1-[4-(methylsulfonyl)piperazin-1-yl]ethanone
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Overview
Description
2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone is a complex organic compound with a unique structure that combines a pyridinone core with a piperazine ring and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminopyridine derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the pyridinone core.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is introduced through a sulfonation reaction, typically using methylsulfonyl chloride as the sulfonating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a biochemical tool.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Industry: It is used in the synthesis of various industrial chemicals and as a precursor for the production of other complex molecules.
Mechanism of Action
The mechanism of action of 2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It can bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone: shares structural similarities with other compounds containing pyridinone or piperazine moieties, such as:
Uniqueness
The uniqueness of 2-methyl-5-{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}-4(1H)-pyridinone lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H19N3O5S |
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Molecular Weight |
329.37 g/mol |
IUPAC Name |
2-methyl-5-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethoxy]-1H-pyridin-4-one |
InChI |
InChI=1S/C13H19N3O5S/c1-10-7-11(17)12(8-14-10)21-9-13(18)15-3-5-16(6-4-15)22(2,19)20/h7-8H,3-6,9H2,1-2H3,(H,14,17) |
InChI Key |
JIQKUIPSONOOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)N2CCN(CC2)S(=O)(=O)C |
Origin of Product |
United States |
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